molecular formula C5H8F3NO2 B14812463 (3S)-4,4,4-Trifluoro-L-valine

(3S)-4,4,4-Trifluoro-L-valine

Cat. No.: B14812463
M. Wt: 171.12 g/mol
InChI Key: BAOLXXJPOPIBKA-HRFVKAFMSA-N
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Description

(3S)-4,4,4-Trifluoro-L-valine: is a fluorinated amino acid derivative. It is a stereoisomer of valine, an essential amino acid, with three fluorine atoms replacing the hydrogen atoms on the terminal carbon. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4,4,4-Trifluoro-L-valine typically involves the introduction of trifluoromethyl groups into the valine structure. One common method is the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (3S)-4,4,4-Trifluoro-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different fluorinated amino alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3S)-4,4,4-Trifluoro-L-valine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study protein structure and function. The incorporation of fluorinated amino acids into proteins can provide insights into protein folding, stability, and interactions.

Medicine: In medicine, this compound is explored for its potential in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which (3S)-4,4,4-Trifluoro-L-valine exerts its effects involves its interaction with biological molecules. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    (3S)-4,4,4-Trifluoro-D-valine: The enantiomer of (3S)-4,4,4-Trifluoro-L-valine, differing in stereochemistry.

    4,4,4-Trifluoro-L-leucine: Another fluorinated amino acid with a similar structure but different side chain.

    4,4,4-Trifluoro-L-isoleucine: Similar to this compound but with a different branching pattern.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring high specificity and stability.

Properties

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

IUPAC Name

(2S,3S)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3-/m0/s1

InChI Key

BAOLXXJPOPIBKA-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

CC(C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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